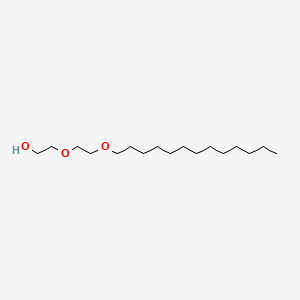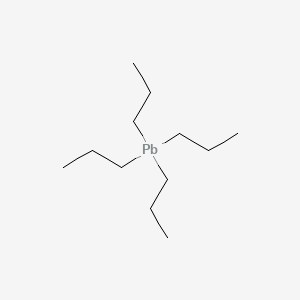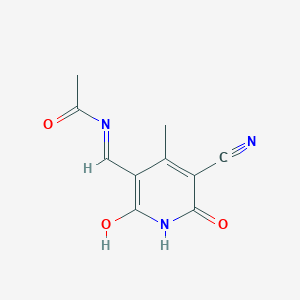
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate is a compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate typically involves the reaction of N-methylcyclohexylamine with an appropriate guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine derivative .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where N-methylcyclohexylamine, an isocyanide, and a guanidylating agent are reacted together in a single step. This method is advantageous due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-guanidine derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential role in biochemical processes and as a ligand in protein binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antihypertensive agent.
Mécanisme D'action
The mechanism of action of 1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group is known to form hydrogen bonds and interact with amino acid residues in proteins, influencing their activity. This interaction can modulate biochemical pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A strong organic base used in various biochemical applications.
S-Methylisothiourea: A guanidylating agent used in the synthesis of guanidine derivatives.
N,N’-Disubstituted Guanidines: Compounds with similar structures but different substituents on the guanidine group.
Uniqueness
1-(2-(N-Methylcyclohexylamino)ethyl)guanidine sulfate hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with proteins and its potential therapeutic applications set it apart from other guanidine derivatives .
Propriétés
Numéro CAS |
14156-76-4 |
|---|---|
Formule moléculaire |
C10H24N4O4S |
Poids moléculaire |
296.39 g/mol |
Nom IUPAC |
cyclohexyl-[2-(diaminomethylideneazaniumyl)ethyl]-methylazanium;sulfate |
InChI |
InChI=1S/C10H22N4.H2O4S/c1-14(8-7-13-10(11)12)9-5-3-2-4-6-9;1-5(2,3)4/h9H,2-8H2,1H3,(H4,11,12,13);(H2,1,2,3,4) |
Clé InChI |
MTRJICKXXWEHLO-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](CC[NH+]=C(N)N)C1CCCCC1.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13733012.png)
![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)
![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)
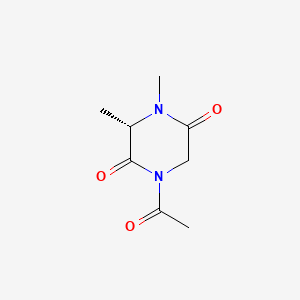
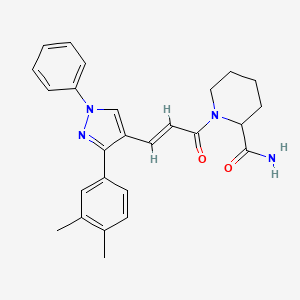
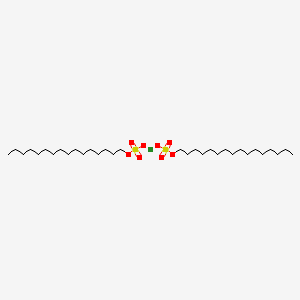

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt](/img/structure/B13733045.png)
